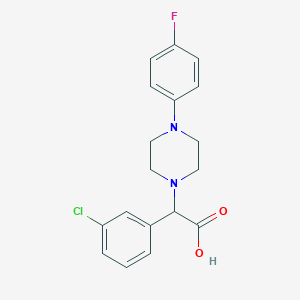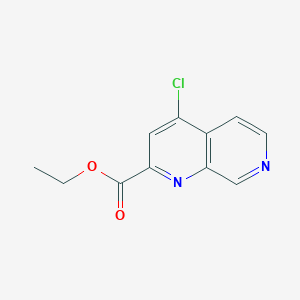
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is a chemical compound with the CAS Number: 250674-51-2 . It has a molecular weight of 236.66 . The IUPAC name for this compound is ethyl 4-chloro [1,7]naphthyridine-2-carboxylate . The Inchi Code for this compound is 1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Properties
Naphthyridines, including Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
Naphthyridines are also known for their anti-HIV (Human Immunodeficiency Virus) properties . This makes them a potential candidate for the development of new antiretroviral drugs.
Antimicrobial Activity
These compounds have shown antimicrobial activity, making them useful in the fight against various bacterial and fungal infections .
Analgesic Properties
Naphthyridines have been found to possess analgesic properties , which means they could potentially be used in pain management.
Anti-inflammatory Activity
They have also demonstrated anti-inflammatory activity , which could make them useful in the treatment of conditions characterized by inflammation.
Antioxidant Activity
Finally, naphthyridines have been found to have antioxidant activity , which means they could potentially be used to combat oxidative stress, a key factor in many chronic diseases.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 4-chloro-1,7-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWINXGVBMPCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

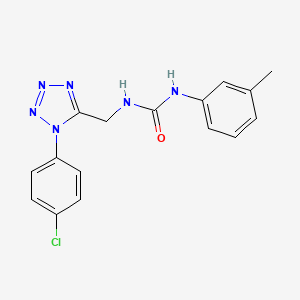
![methyl 3-benzyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2722458.png)
![1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2722459.png)
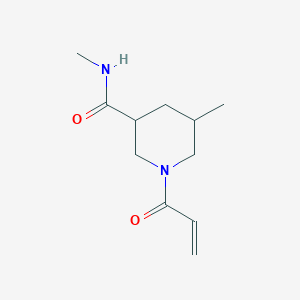
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2722463.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)
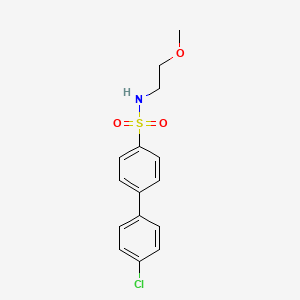
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid](/img/structure/B2722467.png)
![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B2722468.png)
![3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B2722470.png)
![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

